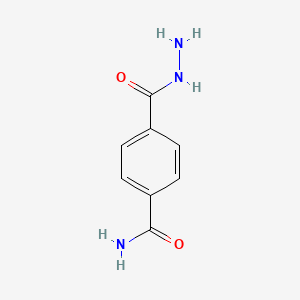

4-(hydrazinocarbonyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(hydrazinecarbonyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDIISHJHWEMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408616 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22590-92-7 | |

| Record name | 4-(hydrazinecarbonyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(hydrazinocarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(hydrazinocarbonyl)benzamide, a versatile organic compound with significant potential in medicinal chemistry and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its potential biological activities and applications. The information is presented to be a valuable resource for researchers and professionals in the field.

Chemical and Physical Properties

This compound, with the CAS number 22590-92-7, is a benzamide derivative featuring a hydrazinocarbonyl functional group.[1] This structure imparts a unique combination of chemical reactivity and biological potential.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 22590-92-7 | [1] |

| Molecular Formula | C₈H₉N₃O₂ | [1] |

| Molecular Weight | 179.18 g/mol | [1] |

| IUPAC Name | 4-(hydrazinecarbonyl)benzamide | [1] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(=O)NN | [1] |

| InChI Key | DEDIISHJHWEMEA-UHFFFAOYSA-N | [1] |

Synthesis

A common and effective method for the synthesis of this compound involves the reaction of a corresponding ester, such as methyl 4-carbamoylbenzoate, with hydrazine hydrate. This nucleophilic acyl substitution reaction is a standard procedure for the preparation of hydrazides.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on common laboratory practices for the synthesis of similar compounds.

Materials:

-

Methyl 4-carbamoylbenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-carbamoylbenzoate in a suitable amount of ethanol.

-

To this solution, add an excess of hydrazine hydrate. A typical molar ratio would be 1:3 to 1:5 of the ester to hydrazine hydrate.

-

Heat the reaction mixture to reflux and maintain it for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum to induce precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the purified this compound.

-

Dry the purified product in a vacuum oven.

Diagram 1: Synthesis Workflow

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Potential Biological Activities and Applications in Drug Development

While specific studies on this compound are limited, the benzamide and hydrazone moieties are present in numerous biologically active compounds, suggesting a range of potential therapeutic applications.

-

Antimicrobial Activity: Hydrazone derivatives have been reported to exhibit significant antibacterial and antifungal properties. The mechanism of action often involves the inhibition of essential enzymes in microbial pathogens.

-

Anticancer Activity: The hydrazone scaffold is a common feature in many anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of cell proliferation, induction of apoptosis, and interference with cell signaling pathways.

-

Enzyme Inhibition: Benzamide and its derivatives are known to inhibit various enzymes. For instance, derivatives of 4-(hydrazinyl)benzenesulfonamide have shown potent inhibitory effects against carbonic anhydrase isoenzymes I and II.[2] This suggests that this compound could be a scaffold for developing novel enzyme inhibitors.

Diagram 2: Potential Drug Development Pathways

Caption: Potential avenues for the development of this compound as a therapeutic agent.

Conclusion

This compound is a compound with a straightforward synthesis and a chemical structure that suggests a wide range of potential biological activities. Its benzamide and hydrazinocarbonyl moieties make it an attractive scaffold for the development of novel antimicrobial, anticancer, and enzyme-inhibiting drugs. This guide provides a foundational understanding of its properties and synthesis, paving the way for further research and exploration of its therapeutic potential.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(hydrazinocarbonyl)benzamide: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(hydrazinocarbonyl)benzamide, a molecule with potential applications in medicinal chemistry and materials science. This document details its molecular structure, chemical formula, and physicochemical properties. It also outlines a probable synthetic protocol and discusses potential biological activities, offering insights for further research and development.

Molecular Structure and Chemical Formula

This compound, also known as 4-carbamoylbenzohydrazide, is an organic compound featuring both a benzamide and a hydrazide functional group attached to a central benzene ring in a para configuration.

Molecular Formula: C₈H₉N₃O₂[1][2]

Molecular Weight: 179.18 g/mol [1]

IUPAC Name: this compound[1]

CAS Number: 22590-92-7[1]

Canonical SMILES: C1=CC(=CC=C1C(=O)N)C(=O)NN[1]

InChI: InChI=1S/C8H9N3O2/c9-7(12)5-1-3-6(4-2-5)8(13)11-10/h1-4H,10H2,(H2,9,12)(H,11,13)[1]

The structure consists of a planar benzene ring with two substituents at opposite ends. This symmetry influences its chemical reactivity and potential for forming structured molecular assemblies.

Physicochemical and Spectroscopic Data

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Information | Reference for Analogy |

| Physical State | Expected to be a crystalline solid. | [3] |

| Melting Point | Likely to be in the range of 100-200 °C. | [3] |

| Solubility | Sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF. | [4] |

Table 2: Predicted Spectroscopic Data

| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies | Reference for Analogy |

| ¹H NMR (in DMSO-d₆) | Aromatic Protons: 7.8-8.2 ppm (doublets) Amide Protons (-CONH₂): 7.3-7.6 ppm (broad singlet) Hydrazide Protons (-CONHNH₂): 4.5-5.0 ppm and 9.5-10.0 ppm (broad singlets) | [5][6][7] |

| ¹³C NMR (in DMSO-d₆) | Carbonyl Carbons: 165-170 ppm Aromatic Carbons: 125-140 ppm | [8][9] |

| IR Spectroscopy (cm⁻¹) | N-H Stretching (Amide & Hydrazide): 3100-3500 C=O Stretching (Amide & Hydrazide): 1630-1690 Aromatic C=C Stretching: 1400-1600 | [10][11][12][13] |

| Mass Spectrometry | Predicted Molecular Ion (M+) : m/z 179 Key Fragments : Loss of NH₂, N₂H₄, CONH₂ | [14][15] |

Experimental Protocols: Synthesis of this compound

A plausible synthetic route for this compound involves the hydrazinolysis of a corresponding ester, a common method for preparing hydrazides.[4]

Reaction Scheme:

Methyl 4-carbamoylbenzoate + Hydrazine Hydrate → this compound + Methanol

Materials:

-

Methyl 4-carbamoylbenzoate

-

Hydrazine hydrate (80% solution)

-

Ethanol (absolute)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 4-carbamoylbenzoate in a minimal amount of absolute ethanol.

-

Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Below is a graphical representation of the synthesis workflow.

Potential Biological Activity and Signaling Pathways

The hydrazone moiety is a key pharmacophore in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer effects.[10] One area of interest for benzoylhydrazone derivatives is their potential as inhibitors of advanced glycation end-product (AGE) formation.[4][16]

AGEs are formed through a non-enzymatic reaction between reducing sugars and proteins or lipids, and their accumulation is implicated in the pathogenesis of diabetes, aging, and neurodegenerative diseases. The mechanism involves the formation of a Schiff base, followed by rearrangement to an Amadori product, which then undergoes further reactions to form irreversible AGEs. Hydrazone-containing compounds are hypothesized to interfere with this process.

The diagram below illustrates the AGE formation pathway and the potential point of intervention for a hydrazone derivative like this compound.

Conclusion

This compound is a molecule with a well-defined structure that holds promise for further investigation. Its synthesis is achievable through established chemical methods. The presence of both amide and hydrazide functional groups makes it a versatile platform for the development of new derivatives with potential applications in medicinal chemistry, particularly in the design of inhibitors for pathological processes such as advanced glycation end-product formation. Further experimental studies are warranted to fully characterize this compound and explore its biological and material properties.

References

- 1. rsc.org [rsc.org]

- 2. Structure and Nonlinear Optical Characterization of a New Acentric Crystal of a 4-Hydroxybenzohydrazide Derivative [mdpi.com]

- 3. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Aminobenzohydrazide(5351-17-7) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. spectrabase.com [spectrabase.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Crystal structure of 4-[(4-methylbenzyl)oxy]-N′-(4-nitrobenzylidene)benzohydrazide: a new hydrazone derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. raco.cat [raco.cat]

- 15. The mass spectral fragmentation of 1a,3-disubstituted 4-benzoyl-1a,2,3,4- tetrahydrooxazirino - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

4-(hydrazinocarbonyl)benzamide IUPAC name and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, also known as 4-carbamoylbenzoylhydrazide, is an organic compound with a molecular structure featuring a benzamide core substituted with a hydrazinocarbonyl group at the para position. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and potential biological significance, with a focus on its role as a potential enzyme inhibitor. The presence of both a hydrazide and a benzamide moiety suggests its potential for diverse chemical reactions and biological activities, making it a molecule of interest in medicinal chemistry and drug discovery.

Chemical Identity and Synonyms

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

-

IUPAC Name: this compound

-

Synonyms: 4-Carbamoylbenzoylhydrazide, N-[4-(Hydrazinocarbonyl)phenyl]benzamide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are essential for understanding its behavior in biological systems and for the design of experimental protocols.

| Property | Value |

| Molecular Formula | C₈H₉N₃O₂ |

| Molecular Weight | 179.18 g/mol |

| CAS Number | 22590-92-7 |

| Appearance | White to off-white crystalline solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO |

| pKa | Not available |

| LogP | Not available |

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester precursor. The following protocol is a representative example.

Materials:

-

Methyl 4-carbamoylbenzoate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filter paper

-

Crystallizing dish

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve methyl 4-carbamoylbenzoate (1 equivalent) in a minimal amount of hot ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway Involvement

While specific studies on the direct interaction of this compound with signaling pathways are limited, its structural motifs are present in compounds known to exhibit biological activities, particularly as enzyme inhibitors. The benzamide and hydrazide functionalities are common in molecules that target various enzymes.

One area of significant interest for benzamide derivatives is the inhibition of carbonic anhydrases (CAs) . CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, including pH regulation, ion transport, and bone resorption. Dysregulation of CA activity is implicated in several diseases, including glaucoma, epilepsy, and some cancers.

Proposed Mechanism of Carbonic Anhydrase Inhibition:

The primary mechanism of action for many CA inhibitors involves the coordination of the inhibitor to the zinc ion in the enzyme's active site. The sulfonamide group is a classic zinc-binding group found in many clinically used CA inhibitors. While this compound lacks a sulfonamide group, the hydrazide moiety could potentially interact with the active site zinc ion or with key amino acid residues, thereby disrupting the catalytic cycle of the enzyme.

Diagram of the Carbonic Anhydrase Catalytic Cycle and a Hypothetical Inhibition Point:

Caption: The catalytic cycle of carbonic anhydrase and a hypothetical point of inhibition.

Conclusion

This compound is a versatile molecule with potential applications in medicinal chemistry. Its synthesis is straightforward, and its structural features suggest a propensity for biological activity, particularly as an enzyme inhibitor. Further research is warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in diseases where targets such as carbonic anhydrases are implicated. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for such future investigations.

Physical and chemical properties of 4-(hydrazinocarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 4-(hydrazinocarbonyl)benzamide. The information is intended to support research and development activities involving this compound. All quantitative data is presented in structured tables, and detailed experimental protocols for key methodologies are provided.

Core Chemical Information

This compound, a derivative of benzamide, is a molecule of interest in medicinal chemistry due to the presence of both a benzamide and a hydrazide functional group. These moieties are known to be present in various biologically active compounds.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 22590-92-7 |

| Molecular Formula | C₈H₉N₃O₂ |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)C(=O)NN |

| InChI Key | DEDIISHJHWEMEA-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 179.18 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Predicted pKa | Acidic: ~12.6 (amide N-H); Basic: ~3.5 (hydrazine -NH₂) | Predicted |

| Predicted LogP | ~ -0.5 | Predicted |

| Water Solubility | Limited | [1] |

| Organic Solvent Solubility | Soluble in polar aprotic solvents like DMSO and DMF | [1] |

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound involves the reaction of a 4-carbamoylbenzoate ester with hydrazine. The following is a generalized experimental protocol based on the synthesis of similar hydrazide compounds.

Reaction Scheme:

References

Determining the Solubility of 4-(hydrazinocarbonyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-(hydrazinocarbonyl)benzamide in water and common organic solvents. A comprehensive search of scientific literature and chemical databases reveals a notable absence of publicly available quantitative solubility data for this specific compound. Therefore, this document serves as a comprehensive resource outlining the established experimental protocols for determining solubility. By following these methodologies, researchers can generate precise and reliable solubility data essential for a wide range of applications, from drug discovery and formulation to process chemistry.

Understanding the Solubility Profile of this compound

This compound possesses both hydrophilic and hydrophobic characteristics, which will govern its solubility in different media. The presence of the polar hydrazinocarbonyl group, with its capacity for hydrogen bonding, suggests potential solubility in polar solvents. Conversely, the aromatic benzene ring is hydrophobic and will contribute to its solubility in non-polar organic solvents. The interplay of these structural features makes experimental determination of its solubility profile crucial.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound is not available. To illustrate the type of data that can be obtained through the experimental protocols outlined in this guide, the following table presents solubility data for the structurally related compound, benzamide. It is critical to note that these values are for illustrative purposes only and will not be the same as those for this compound.

| Solvent | Chemical Class | Quantitative Solubility of Benzamide |

| Water | Protic Polar | 13.5 g/L (at 25°C) |

| Methanol | Protic Polar | Soluble |

| Ethanol | Protic Polar | Soluble (1 g in 6 mL)[1] |

| Acetone | Aprotic Polar | Soluble |

| Pyridine | Aprotic Polar | Soluble (1 g in 3.3 mL)[1] |

| Benzene | Non-polar | Slightly Soluble (> 10%) |

| Ethyl Ether | Non-polar | Slightly Soluble |

Note: This table is provided as an illustrative example using data for benzamide. The solubility of this compound will differ and must be experimentally determined.

Experimental Protocols for Solubility Determination

A variety of well-established methods can be employed to determine the solubility of a compound like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the desired throughput.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a given temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Screw-cap vials or flasks

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure a saturated solution is achieved.[2]

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium.[3] This can range from 24 to 72 hours, depending on the compound and solvent system. It is advisable to test multiple time points to confirm that equilibrium has been reached.[4]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or by filtering the solution through a syringe filter (e.g., 0.45 µm).[5][2] Care must be taken to avoid temperature changes during this step.

-

Quantification: Accurately dilute an aliquot of the clear, saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted sample using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility of the compound in the original saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/L, or mol/L.

Gravimetric Method for Solubility Determination

The gravimetric method is a straightforward technique for determining solubility, particularly when the solute is non-volatile.

Objective: To determine the mass of this compound dissolved in a known mass or volume of a solvent at saturation.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Conical flask with stopper

-

Analytical balance

-

Evaporating dish

-

Oven

Procedure:

-

Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a constant temperature as described in the shake-flask method.

-

Sample Collection: Accurately weigh a clean, dry evaporating dish. Pipette a known volume (e.g., 10 mL) of the clear, saturated supernatant into the pre-weighed evaporating dish and weigh the dish again to determine the mass of the solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the solution by placing the evaporating dish in an oven at a temperature below the decomposition point of this compound.

-

Drying to a Constant Weight: Once the solvent has evaporated, continue to dry the dish in the oven until a constant weight is achieved. This is confirmed by repeated weighing after cooling in a desiccator until two consecutive weighings are within an acceptable margin of error.

-

Calculation:

-

Mass of the solute = (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent = (Mass of dish + solution) - (Mass of dish + dry solute)

-

Solubility can then be expressed as grams of solute per 100 g of solvent or other relevant units.

-

Experimental Workflow and Logic

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-(hydrazinocarbonyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 4-(hydrazinocarbonyl)benzamide. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed spectral information, experimental protocols, and structural visualization to aid in the identification and characterization of this molecule.

Chemical Structure and Properties

This compound, with the chemical formula C₈H₉N₃O₂, possesses a molecular weight of 179.18 g/mol .[1] Its structure features a central benzene ring substituted at the para positions with a benzamide group and a hydrazinocarbonyl group. This arrangement provides a scaffold with potential for various chemical modifications and biological activities. The presence of both amide and hydrazide functional groups makes it a candidate for forming coordination complexes with metal ions and exploring its potential as an enzyme inhibitor or receptor binding agent.[1]

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of methyl 4-carbamoylbenzoate with hydrazine.[1] This reaction can be carried out in ethanol, either under microwave irradiation or by conventional heating under reflux.[1]

Below is a workflow diagram illustrating the synthesis process.

Caption: Synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectral Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

3.1. ¹H NMR Spectral Data

The ¹H NMR spectrum was recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.57–7.95 | m | 4H | Aromatic protons |

| 9.80 | s | 1H | Hydrazide NH |

Table 1: ¹H NMR spectral data for this compound in DMSO-d₆.[1]

3.2. ¹³C NMR Spectral Data

The ¹³C NMR spectrum was recorded in DMSO-d₆.

| Chemical Shift (δ) ppm | Assignment |

| 167.5 | Amide Carbonyl |

| 165.2 | Hydrazide Carbonyl |

Table 2: ¹³C NMR spectral data for this compound in DMSO-d₆.[1]

Experimental Protocols

4.1. NMR Spectroscopy

The NMR spectra were acquired on a standard NMR spectrometer. The sample of this compound was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent signal.

The following diagram outlines the general workflow for NMR sample preparation and analysis.

Caption: General NMR experimental workflow.

Structural Interpretation of NMR Data

The ¹H NMR spectrum shows a multiplet in the aromatic region (7.57–7.95 ppm), corresponding to the four protons on the benzene ring. The singlet at 9.80 ppm is characteristic of the labile proton of the hydrazide NH group.[1]

In the ¹³C NMR spectrum, two distinct signals are observed in the carbonyl region. The peak at 167.5 ppm is assigned to the carbonyl carbon of the benzamide moiety, while the peak at 165.2 ppm corresponds to the carbonyl carbon of the hydrazinocarbonyl group.[1]

The relationship between the chemical structure and the observed NMR signals is depicted in the following diagram.

Caption: Structure-spectra correlation.

References

Mass Spectrometry Fragmentation of 4-(Hydrazinocarbonyl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, a molecule integrating both a benzamide and a hydrazide functional group, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its identification and characterization in various matrices, particularly in the context of drug development and metabolite analysis where related structures are common. This technical guide provides an in-depth analysis of the expected fragmentation behavior of this compound, supported by theoretical pathways and a generic experimental protocol for its analysis. The molecular formula for this compound is C₇H₉N₃O, with an exact mass of approximately 151.07 Da[1].

Theoretical Fragmentation Pathway

The fragmentation of this compound under mass spectrometry, particularly with techniques like electrospray ionization (ESI), is likely to be initiated by protonation, typically on one of the nitrogen or oxygen atoms. The subsequent fragmentation cascade is dictated by the stability of the resulting ions and neutral losses. A common fragmentation pathway for amides involves the cleavage of the amide bond (N-CO)[2][3]. For aromatic amides, the formation of a stable benzoyl cation is a characteristic fragmentation route[4].

The primary fragmentation events for protonated this compound (m/z 152) are hypothesized to involve the following key steps:

-

Loss of Ammonia (NH₃): Cleavage of the terminal hydrazinyl C-N bond can lead to the loss of ammonia, resulting in a stable acylium ion.

-

Loss of the Hydrazide Group: Fragmentation can occur at the carbonyl-hydrazide bond, leading to the loss of the hydrazinocarbonyl moiety.

-

Formation of the Benzoyl Cation: A key fragment observed in the mass spectra of benzamide derivatives is the benzoyl cation (m/z 105), formed by the cleavage of the C-C bond between the carbonyl group and the benzene ring, or through rearrangement and cleavage of the amide bond[5].

-

Formation of the Phenyl Cation: The benzoyl cation can further lose a molecule of carbon monoxide (CO) to form the phenyl cation (m/z 77)[5].

These theoretical fragmentation pathways are illustrated in the diagram below.

Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions of this compound, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the protonated molecule ([M+H]⁺). The relative abundance is hypothetical and will vary depending on the specific ionization and collision energy conditions.

| Fragment Ion | Proposed Structure | m/z (Da) | Neutral Loss | Putative Relative Abundance |

| [M+H]⁺ | [C₇H₁₀N₃O]⁺ | 152 | - | High |

| [M+H - NH₃]⁺ | [C₇H₇N₂O]⁺ | 135 | NH₃ | Medium |

| [C₇H₅O]⁺ | Benzoyl cation | 105 | H₂N-NH-CHO | High |

| [C₆H₅]⁺ | Phenyl cation | 77 | CO (from m/z 105) | Medium |

Experimental Protocol: Mass Spectrometry Analysis

This section outlines a general procedure for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

-

Dilute the stock solution with the initial mobile phase to a working concentration of 1-10 µg/mL.

2. Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

-

Ion Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Desolvation Gas Flow: 600 L/hr.

-

Collision Gas: Argon.

-

MS Scan Range: m/z 50-200.

-

MS/MS Analysis: For fragmentation studies, select the precursor ion (m/z 152) and apply a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Visualizations

Caption: Proposed fragmentation pathway of this compound.

Caption: General experimental workflow for LC-MS analysis.

References

- 1. 4-Hydrazinylbenzamide | C7H9N3O | CID 4770377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

Unveiling the Three-Dimensional Architecture of 4-(Hydrazinocarbonyl)benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of 4-(hydrazinocarbonyl)benzamide derivatives, a class of compounds with significant potential in medicinal chemistry. Understanding the precise three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), guiding rational drug design, and optimizing therapeutic efficacy. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and crystallization, and visualizes pertinent experimental workflows.

Core Crystallographic Data of Benzamide Derivatives

The following tables present a compilation of quantitative crystallographic data for several derivatives of benzamide, offering a comparative overview of their solid-state structures. These parameters are fundamental in defining the crystal lattice and the arrangement of molecules within it.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| 4-(2-(2-hydroxybenzylidene)hydrazinyl)benzenesulfonamide | C₁₃H₁₃N₃O₃S | Monoclinic | Cc | 28.720(3) | 6.1696(6) | 7.5796(8) | 99.756(3) | 4 | [1] |

| 4-bromo-N-(2-hydroxyphenyl)benzamide | C₁₃H₁₀BrNO₂ | Monoclinic | P2₁/c | 23.4258(10) | 5.6473(1) | 9.2464(3) | 93.008(1) | 4 | [2] |

| 4-Hydroxybenzamide | C₇H₇NO₂ | Monoclinic | P2₁/c | 4.5828(15) | 8.825(3) | 15.888(5) | 95.95(2) | 4 | [3] |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide (A1) | C₂₁H₁₆FN₃O₃S | Monoclinic | P2₁/c | - | - | - | - | - | [4] |

| N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide (A2) | C₂₂H₁₈FN₃O₄S | Monoclinic | C2/c | - | - | - | - | - | [4] |

| 4-[(4-methylbenzyl)oxy]benzohydrazide (I) | C₁₅H₁₆N₂O₂ | - | - | - | - | - | - | - | [5] |

| 4-[(4-methylbenzyl)oxy]-N′-[(thiophen-2-yl)methylidene]benzohydrazide (II) | C₂₀H₁₈N₂O₂S | - | - | - | - | - | - | - | [5] |

Further details on bond lengths, angles, and torsion angles can be found in the cited literature.

Experimental Protocols: Synthesis and Crystallization

The successful determination of a crystal structure is critically dependent on the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction. This section outlines common methodologies employed for the synthesis and crystallization of benzamide derivatives.

General Synthesis of 4-Substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide

A common synthetic route involves a multi-step process starting from 4-aminobenzoic acid.[6] The general workflow is depicted below.

Step-by-step procedure:

-

Amidation: A solution of 4-aminobenzoic acid and a para-substituted benzoyl chloride are stirred in dry tetrahydrofuran (THF) in the presence of anhydrous sodium carbonate at room temperature for 6-12 hours.[6]

-

Esterification: The resulting 4-substituted benzamidobenzoic acid is refluxed with sulfuric acid in ethanol for 24 hours to yield the corresponding ethyl ester.[6]

-

Hydrazinolysis: The ester intermediate is then treated with hydrazine hydrate in ethanol at room temperature for 12 hours. The solvent is evaporated, and the resulting precipitate is washed and recrystallized to yield the final 4-substituted-N-(4-hydrazinecarbonyl)phenyl)benzamide derivative.[6]

Crystallization Techniques for Benzamide Derivatives

Obtaining high-quality single crystals is a crucial step for X-ray diffraction analysis. The choice of crystallization method is critical and often requires empirical optimization.[7][8]

-

Slow Evaporation: This technique relies on the gradual increase in the concentration of the solute as the solvent evaporates from a moderately saturated solution. The choice of a solvent with moderate volatility is key to promoting slow crystal growth.[7]

-

Vapor Diffusion: This method involves placing a drop of the compound's solution on a coverslip, which is then inverted and sealed over a reservoir containing a more volatile anti-solvent. The slow diffusion of the anti-solvent vapor into the drop induces supersaturation and crystallization.[7]

-

Solvent Layering: In this technique, a solution of the compound is carefully layered with a miscible anti-solvent of a different density. Crystallization occurs at the interface as the two solvents slowly mix.[7]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of this compound derivatives is often governed by a network of non-covalent interactions, primarily hydrogen bonds. These interactions play a crucial role in stabilizing the crystal lattice. For instance, in the structures of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and its 4-methoxy derivative, the supramolecular network is dominated by N—H⋯O and N—H⋯S hydrogen bonds.[4] Similarly, in 4-[(4-methylbenzyl)oxy]benzohydrazide, N—H⋯N and N—H⋯O hydrogen bonds are the primary drivers of the crystal packing.[5] The analysis of these interactions is fundamental to understanding the solid-state properties of these compounds.

This guide serves as a foundational resource for researchers engaged in the study and development of this compound derivatives. The provided data and protocols are intended to facilitate further investigation into the rich structural chemistry of this important class of molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Structural investigation of N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]benzamide and N-[2-(4-fluoro-3-phenoxybenzoyl)hydrazinecarbothioyl]-4-methoxybenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Latent Potential of 4-(Hydrazinocarbonyl)benzamide: A Technical Whitepaper for Drug Discovery Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Hydrazinocarbonyl)benzamide, a seemingly simple molecule, holds significant potential not as a standalone therapeutic agent but as a versatile chemical scaffold for the synthesis of a diverse array of biologically active compounds. Its inherent structural features—a benzamide core and a reactive hydrazide moiety—provide a robust foundation for the development of novel inhibitors targeting various enzymes and signaling pathways implicated in a range of pathologies, from cancer to infectious diseases and hypertension. This technical guide delves into the known synthetic routes for this compound and, more importantly, explores the vast therapeutic landscape unlocked through its chemical derivatization. We present a comprehensive overview of the biological activities of key derivative classes, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action to empower researchers in their quest for next-generation therapeutics.

Synthesis of the this compound Scaffold

The foundational step in leveraging the potential of this compound is its efficient synthesis. The primary route involves a two-step process commencing from 4-aminobenzoic acid.

Synthesis Protocol

A general and effective method for the preparation of this compound and its N-substituted precursors is outlined below, based on established chemical literature.[1]

Step 1: Esterification of 4-Benzamidobenzoic Acid Derivatives Substituted 4-benzamidobenzoic acids are first converted to their corresponding ethyl esters.

-

Reagents: Substituted 4-benzamidobenzoic acid, ethanol (EtOH), concentrated sulfuric acid (H₂SO₄).

-

Procedure:

-

Dissolve the 4-benzamidobenzoic acid derivative (8.06 mmol) in ethanol (15 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the solution.

-

Reflux the mixture for 24 hours.

-

After cooling, evaporate the ethanol under reduced pressure.

-

Neutralize the residue with a 20% sodium hydroxide (NaOH) solution in an ice bath.

-

Extract the ethyl ester product with diethyl ether.

-

Wash the organic phase with 20% NaOH solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to yield the ethyl ester.

-

Step 2: Hydrazinolysis of the Ethyl Ester The purified ethyl ester is then reacted with hydrazine hydrate to yield the final this compound scaffold.

-

Reagents: Ethyl 4-benzamidobenzoate derivative, hydrazine hydrate, ethanol.

-

Procedure:

-

To a solution of the ethyl ester (7.24 mmol) in ethanol (10 mL), add hydrazine hydrate (10 mL, 200 mmol).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Evaporate the solvent.

-

Wash the resulting white precipitate with diethyl ether.

-

Recrystallize the product from an ethanol-water mixture to obtain pure this compound or its derivative.

-

Synthesis Workflow Diagram

Caption: General synthesis workflow for this compound.

Biological Activity of this compound Derivatives

While the core molecule itself has not been extensively profiled, its derivatization has yielded potent and selective inhibitors for several key biological targets. The reactive hydrazide group serves as a versatile handle for introducing diverse chemical moieties, leading to compounds with a wide range of pharmacological activities.

Carbonic Anhydrase Inhibition

Derivatives of this compound, particularly those incorporating a sulfonamide group, have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms. These enzymes are implicated in various physiological processes, and their inhibition is a therapeutic strategy for conditions like glaucoma and certain cancers.[2]

| Compound Class | Target Isoform | Inhibition Constant (Kᵢ) | Reference |

| Benzamide-4-sulfonamides | hCA I | 5.3–334 nM | [2] |

| Benzamide-4-sulfonamides | hCA II | Low nanomolar to subnanomolar | [2] |

| Benzamide-4-sulfonamides | hCA VII | Low nanomolar to subnanomolar | [2] |

| Benzamide-4-sulfonamides | hCA IX | Low nanomolar to subnanomolar | [2] |

| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA I | 1.79–2.73 nM | [3] |

| 4-(2-substituted hydrazinyl)benzenesulfonamides | hCA II | 1.72–11.64 nM | [3] |

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

The inhibitory activity against hCA isoforms is typically assessed using an esterase assay with 4-nitrophenyl acetate as the substrate.

-

Principle: The assay measures the ability of an inhibitor to block the CA-catalyzed hydrolysis of 4-nitrophenyl acetate to 4-nitrophenol, which can be monitored spectrophotometrically.

-

Materials: Purified hCA isoenzyme, 4-nitrophenyl acetate, inhibitor stock solution (in DMSO), Tris-HCl buffer (pH 7.4), 96-well microplate, spectrophotometer.

-

Procedure:

-

Add Tris-HCl buffer, the inhibitor solution at various concentrations, and the hCA enzyme solution to the wells of a microplate.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the 4-nitrophenyl acetate substrate.

-

Monitor the increase in absorbance at 400 nm over time, corresponding to the formation of 4-nitrophenolate.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation.

-

Antimicrobial and Antifungal Activity

The formation of hydrazones by condensing this compound with various aldehydes and ketones results in a class of compounds with significant antimicrobial and antifungal properties.[4] These hydrazide-hydrazones have shown activity against a broad spectrum of pathogens, including drug-resistant strains.

| Compound Class | Organism | Activity (MIC) | Reference |

| Hydrazide-hydrazones | Gram-positive bacteria (e.g., S. epidermidis) | 0.002–0.98 µg/mL | [5] |

| Hydrazide-hydrazones | Bacillus cereus | 0.37–3.00 mg/mL | [6] |

| Hydrazide-hydrazones | Fungi (e.g., C. albicans) | 0.37–1.50 mg/mL | [6] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Microdilution Method)

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as per the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

-

Materials: Test compounds, bacterial/fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi), 96-well microplates, incubator, spectrophotometer.

-

Procedure:

-

Prepare serial twofold dilutions of the test compounds in the appropriate broth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

-

The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity. The absorbance can also be read using a microplate reader.

-

To determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC), an aliquot from the wells showing no growth is subcultured onto agar plates. The lowest concentration that kills 99.9% of the initial inoculum is the MBC/MFC.

-

Anticancer Activity and Signaling Pathway Modulation

Derivatives of this compound have emerged as promising anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways.

Hedgehog Signaling Pathway Inhibition: Certain 4-(2-pyrimidinylamino)benzamide derivatives have been identified as potent inhibitors of the Hedgehog (Hh) signaling pathway.[7][8] This pathway is crucial in embryonic development and its aberrant activation is a hallmark of several cancers. These inhibitors typically target the Smoothened (SMO) receptor, a key transducer in the Hh pathway.

Caption: Inhibition of the Hedgehog signaling pathway by benzamide derivatives.

WNK Kinase Signaling Inhibition: More complex N-(4-phenoxyphenyl)benzamide derivatives have been developed as inhibitors of SPAK (STE20/SPS1-related proline/alanine-rich kinase).[9] SPAK is a key component of the WNK kinase signaling cascade, which regulates ion transport and blood pressure. Inhibition of this pathway is a novel strategy for developing antihypertensive drugs.

Caption: Inhibition of the WNK-SPAK signaling pathway by benzamide derivatives.

Anticancer Activity Data

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Benzenesulfonamide-triazine derivatives | MDA-MB-468 (Breast Cancer) | 1.48 - 3.99 µM | [10] |

| Benzenesulfonamide-triazine derivatives | CCRF-CEM (Leukemia) | 4.51 - 9.83 µM | [10] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Principle: This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials: Cancer cell lines, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), test compounds, MTT solution, DMSO, 96-well plates, incubator, microplate reader.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for another 2-4 hours, allowing formazan crystals to form.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Conclusion

This compound stands as a valuable and underexploited scaffold in medicinal chemistry. While its intrinsic biological activity appears limited based on current literature, its true strength lies in its synthetic accessibility and the ease with which its hydrazide functional group can be modified. The derivatization of this core has led to the discovery of potent inhibitors of carbonic anhydrases, broad-spectrum antimicrobial agents, and modulators of critical cancer-related signaling pathways. The data and protocols presented in this whitepaper underscore the immense potential of the this compound core as a starting point for the rational design and development of novel therapeutic agents. For researchers and drug development professionals, this molecule represents not an end, but a promising beginning for innovation in diverse therapeutic areas. Further exploration of its chemical space is highly warranted and is poised to yield the next generation of targeted therapies.

References

- 1. Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzamide-4-Sulfonamides Are Effective Human Carbonic Anhydrase I, II, VII, and IX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial Activity of Some Steroidal Hydrazones [mdpi.com]

- 7. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 4-(2-pyrimidinylamino)benzamide derivatives as highly potent and orally available hedgehog signaling pathway inhibitors-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 9. Structural development of N-(4-phenoxyphenyl)benzamide derivatives as novel SPAK inhibitors blocking WNK kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]

4-(Hydrazinocarbonyl)benzamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Hydrazinocarbonyl)benzamide, a bifunctional aromatic compound, has emerged as a valuable and versatile precursor in the field of organic synthesis. Its unique molecular architecture, featuring both a benzamide and a hydrazide moiety, provides two reactive centers that can be selectively targeted to construct a diverse array of complex organic molecules. This guide provides a comprehensive overview of the synthesis of this compound and its application as a pivotal building block in the generation of various heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. This document details experimental protocols, presents quantitative data in structured tables, and includes graphical representations of synthetic workflows and logical relationships to facilitate a deeper understanding of its synthetic utility.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound involves a two-step process commencing from 4-carbamoylbenzoic acid. The initial step is the esterification of the carboxylic acid to its corresponding methyl ester, followed by hydrazinolysis.

A detailed experimental workflow for this synthesis is provided below:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Methyl 4-carbamoylbenzoate

-

To a solution of 4-carbamoylbenzoic acid (10.0 g, 60.6 mmol) in methanol (150 mL), concentrated sulfuric acid (2.0 mL) is added dropwise.

-

The reaction mixture is heated to reflux and maintained at this temperature for 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is neutralized with a saturated sodium bicarbonate solution, resulting in the precipitation of a white solid.

-

The solid is collected by filtration, washed with water, and dried to afford methyl 4-carbamoylbenzoate.

Step 2: Synthesis of this compound

-

Methyl 4-carbamoylbenzoate (8.0 g, 44.6 mmol) is dissolved in ethanol (100 mL).

-

Hydrazine hydrate (8.7 mL, 178.4 mmol) is added to the solution, and the mixture is heated to reflux for 6 hours.

-

Upon cooling to room temperature, a white precipitate forms.

-

The precipitate is collected by filtration, washed with cold ethanol, and then recrystallized from an ethanol-water mixture to yield pure this compound.

| Compound | Starting Material | Reagents | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Methyl 4-carbamoylbenzoate | 4-Carbamoylbenzoic Acid | Methanol, H₂SO₄ | Methanol | 8 hours | 85-90 | 178-180 |

| This compound | Methyl 4-carbamoylbenzoate | Hydrazine Hydrate | Ethanol | 6 hours | 80-85 | 220-222 |

Table 1: Quantitative data for the synthesis of this compound and its intermediate.

Applications in Heterocyclic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of five-membered heterocyclic rings, including pyrazoles and 1,3,4-oxadiazoles. These heterocyclic motifs are prevalent in a wide range of biologically active compounds.

Synthesis of Pyrazole Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds, such as acetylacetone, provides a straightforward route to pyrazole derivatives.

Experimental Protocol: Synthesis of 4-(5-(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)benzamide

-

A mixture of this compound (1.79 g, 10 mmol) and acetylacetone (1.0 g, 10 mmol) in ethanol (30 mL) is prepared.

-

A catalytic amount of glacial acetic acid (0.5 mL) is added to the mixture.

-

The reaction mixture is refluxed for 4 hours and then cooled to room temperature.

-

The resulting solid is filtered, washed with cold ethanol, and recrystallized from ethanol to give the pure pyrazole derivative.

| Product | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 4-(5-(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl)benzamide | Acetylacetone | Ethanol | 4 hours | 75-80 | 245-247 |

Table 2: Quantitative data for the synthesis of a pyrazole derivative.

Synthesis of 1,3,4-Oxadiazole Derivatives

The cyclization of this compound with carbon disulfide in the presence of a base leads to the formation of 1,3,4-oxadiazole-2-thiol derivatives.

Experimental Protocol: Synthesis of 4-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)benzamide

-

To a solution of potassium hydroxide (0.56 g, 10 mmol) in ethanol (50 mL), this compound (1.79 g, 10 mmol) is added, and the mixture is stirred for 15 minutes.

-

Carbon disulfide (0.76 g, 10 mmol) is then added dropwise, and the reaction mixture is refluxed for 8 hours.

-

The solvent is evaporated under reduced pressure, and the residue is dissolved in water.

-

The solution is acidified with dilute hydrochloric acid to precipitate the product.

-

The solid is filtered, washed with water, and recrystallized from ethanol to afford the pure 1,3,4-oxadiazole-2-thiol.

| Product | Reagent | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 4-((5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)methyl)benzamide | Carbon Disulfide | Ethanol | 8 hours | 70-75 | >300 |

Table 3: Quantitative data for the synthesis of a 1,3,4-oxadiazole derivative.

Pharmacological Significance

The derivatives of this compound, particularly the resulting pyrazole and 1,3,4-oxadiazole heterocycles, are of significant interest to the pharmaceutical industry. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties[1][2][3][4]. Similarly, 1,3,4-oxadiazole derivatives have been reported to possess antimicrobial, anticonvulsant, and anti-inflammatory activities[5][6][7]. The synthesis of libraries of such compounds derived from this compound provides a valuable platform for the discovery of new therapeutic agents. For instance, certain 1,3,4-oxadiazole derivatives have shown potent antibacterial activity against strains of Staphylococcus aureus[5].

Conclusion

This compound is a highly valuable and versatile precursor in organic synthesis. Its straightforward preparation and the presence of two distinct reactive functionalities allow for the efficient construction of diverse and complex molecular architectures, particularly medicinally relevant heterocyclic systems such as pyrazoles and 1,3,4-oxadiazoles. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, facilitating the exploration of new chemical entities with potential therapeutic applications.

References

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]

- 7. mdpi.com [mdpi.com]

The Evolving Landscape of Antimicrobials: An In-depth Technical Guide on the Potential of 4-(Hydrazinocarbonyl)benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds with potent and broad-spectrum antimicrobial and antifungal activities. Among the promising candidates, derivatives of 4-(hydrazinocarbonyl)benzamide, which incorporates a hydrazide-hydrazone moiety, have garnered interest due to their structural similarity to known antimicrobial agents. This technical guide provides a comprehensive overview of the antimicrobial and antifungal potential of this class of compounds, summarizing available quantitative data, detailing experimental protocols for their evaluation, and exploring potential mechanisms of action.

Quantitative Antimicrobial and Antifungal Activity

Recent research into N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides, a class of compounds structurally related to this compound derivatives, has provided valuable insights into their antimicrobial and antifungal efficacy. The minimum inhibitory concentration (MIC) is a key quantitative measure of the potency of an antimicrobial agent, representing the lowest concentration that inhibits the visible growth of a microorganism.

The following tables summarize the in vitro antimicrobial and antifungal activities of a series of these derivatives against a panel of pathogenic bacteria and fungi.[1]

Table 1: Antibacterial Activity of N′-[4-[(substituted imino)methyl]benzylidene]-substituted Benzohydrazide Derivatives (MIC in µM) [1]

| Compound ID | R-group | Staphylococcus aureus | Bacillus subtilis | Escherichia coli |

| 1 | 2-Cl | 2.05 | 4.10 | 8.20 |

| 2 | 3-Cl | 2.15 | 4.30 | 8.60 |

| 3 | 4-Cl | 1.95 | 3.90 | 7.80 |

| 4 | 2-NO₂ | 2.25 | 4.50 | 9.00 |

| 5 | 3-NO₂ | 2.35 | 4.70 | 9.40 |

| 6 | 4-NO₂ | 2.10 | 4.20 | 8.40 |

| 7 | 2-OH | 2.45 | 4.90 | 9.80 |

| 8 | 4-OH | 2.55 | 5.10 | 10.20 |

| 9 | 4-N(CH₃)₂ | 1.85 | 3.70 | 7.40 |

| 10 | 4-OCH₃ | 2.65 | 5.30 | 10.60 |

| Norfloxacin | - | 0.95 | 1.90 | 3.80 |

Table 2: Antifungal Activity of N′-[4-[(substituted imino)methyl]benzylidene]-substituted Benzohydrazide Derivatives (MIC in µM) [1]

| Compound ID | R-group | Candida albicans | Aspergillus niger |

| 1 | 2-Cl | 4.10 | 8.20 |

| 2 | 3-Cl | 4.30 | 8.60 |

| 3 | 4-Cl | 3.90 | 7.80 |

| 4 | 2-NO₂ | 4.50 | 9.00 |

| 5 | 3-NO₂ | 4.70 | 9.40 |

| 6 | 4-NO₂ | 4.20 | 8.40 |

| 7 | 2-OH | 4.90 | 9.80 |

| 8 | 4-OH | 5.10 | 10.20 |

| 9 | 4-N(CH₃)₂ | 3.70 | 7.40 |

| 10 | 4-OCH₃ | 5.30 | 10.60 |

| Fluconazole | - | 1.80 | 3.60 |

Synthesis of this compound Derivatives

The synthesis of the evaluated N′-[4-[(substituted imino)methyl]benzylidene]-substituted benzohydrazides involves a multi-step process, which can be adapted for the generation of a library of this compound derivatives for further screening. A representative synthetic scheme is outlined below.

Experimental Protocols

Standardized protocols are crucial for the reliable evaluation of the antimicrobial and antifungal activity of novel compounds. The following sections detail the methodologies for the Kirby-Bauer disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Susceptibility Test

This method provides a qualitative assessment of the susceptibility of a microbial strain to a given antimicrobial agent.

Protocol:

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared by suspending several colonies from a pure culture in a sterile broth. The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1]

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized inoculum, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly streaked with the swab to ensure confluent growth.[1]

-

Application of Disks: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the inoculated agar plate using sterile forceps. The disks should be pressed down gently to ensure complete contact with the agar.

-

Incubation: The plates are incubated at an appropriate temperature (typically 35-37°C) for 16-24 hours.

-

Interpretation of Results: After incubation, the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters. The size of the zone is indicative of the antimicrobial activity.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared as described for the disk diffusion method and then diluted in the broth to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation and Incubation: The standardized inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included. The plate is then incubated at 35-37°C for 16-24 hours.

-

Interpretation of Results: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Potential Mechanisms of Action

While the precise mechanism of action for this compound derivatives is yet to be fully elucidated, the broader class of hydrazide-hydrazones and benzamides has been studied, suggesting several potential cellular targets.

Proposed Antibacterial Mechanism: One of the primary proposed mechanisms for related compounds is the inhibition of DNA gyrase . This essential bacterial enzyme is responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription. Inhibition of DNA gyrase leads to the disruption of these fundamental cellular processes and ultimately results in bacterial cell death.

Proposed Antifungal Mechanism: In fungi, a potential target is the phosphatidylinositol/phosphatidylcholine transfer protein (Sec14p) . This protein is vital for lipid metabolism and membrane trafficking, which are essential for fungal cell growth and viability. Inhibition of Sec14p disrupts these critical cellular processes, leading to an antifungal effect.

Further mechanistic studies, such as membrane permeability assays and specific enzyme inhibition assays, are required to confirm the precise targets of this compound derivatives.

Conclusion and Future Directions

Derivatives of this compound represent a promising scaffold for the development of novel antimicrobial and antifungal agents. The available data on structurally related compounds indicate potent activity against a range of clinically relevant pathogens. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of new analogs.

Future research should focus on:

-

Synthesis and screening of a focused library of this compound derivatives to establish a clear structure-activity relationship (SAR).

-

In-depth mechanistic studies to identify the specific molecular targets in both bacteria and fungi.

-

Evaluation of the in vivo efficacy and toxicity of the most promising lead compounds.

By pursuing these research avenues, the full therapeutic potential of this chemical class can be unlocked, contributing to the critical pipeline of new antimicrobial drugs.

References

The Role of 4-(Hydrazinocarbonyl)benzamide in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(hydrazinocarbonyl)benzamide scaffold, a derivative of benzoic acid incorporating a hydrazide and an amide functional group, has emerged as a versatile and privileged structure in medicinal chemistry. Its unique structural features, including the ability to act as a hydrogen bond donor and acceptor, and its capacity for diverse chemical modifications, have made it a valuable starting point for the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this compound and its derivatives, with a focus on their applications as enzyme inhibitors and their potential in treating a range of diseases, including cancer, inflammation, and neurological disorders.

Synthesis of this compound and Its Derivatives

The synthesis of the core this compound structure and its analogs typically involves a multi-step process commencing from readily available starting materials like 4-aminobenzoic acid or methyl p-hydroxybenzoate.

General Synthetic Pathway

A common synthetic route involves the initial protection of the amino or hydroxyl group, followed by esterification of the carboxylic acid. The resulting ester is then reacted with hydrazine hydrate to form the corresponding benzohydrazide. Subsequent modifications can be introduced at various positions to generate a library of derivatives.

Figure 1: General synthetic workflow for this compound derivatives.

Biological Activities and Therapeutic Potential

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting various diseases.

Anticancer Activity

Several benzohydrazide derivatives have exhibited significant cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, inhibition of key enzymes involved in cancer progression, and interference with cell signaling pathways.

Mechanism of Action: Induction of Apoptosis

One of the key anticancer mechanisms of these derivatives is the induction of programmed cell death, or apoptosis. This is often achieved through the modulation of the intrinsic and extrinsic apoptotic pathways, involving the activation of caspases and regulation of the Bcl-2 family of proteins.

Figure 2: Proposed apoptotic signaling pathway induced by benzohydrazide derivatives.

Quantitative Data: Anticancer Activity

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| H20 | A549, MCF-7, HeLa, HepG2 | 0.46, 0.29, 0.15, 0.21 | [1] |

| 6g | K562 (human leukemia) | ~50 | [2] |

| Compound 7 | HCT116 (human colorectal) | 14.90 | [3] |

| Compound 14 | HCT116 (human colorectal) | 37.71 | [3] |

| TA-4 | MCF-7, MDA-MB-231 | Potent | [4] |

| TA-18 | MCF-7, MDA-MB-231 | Potent | [4] |

| TA-20 | MCF-7, MDA-MB-231 | Potent | [4] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Benzohydrazide derivatives have shown potent anti-inflammatory effects in various preclinical models. Their mechanism of action is often attributed to the inhibition of pro-inflammatory enzymes and mediators.

Mechanism of Action: Inhibition of Inflammatory Mediators

The anti-inflammatory properties of these compounds are linked to their ability to suppress the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. This is often achieved by inhibiting enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenases (COX).

Figure 3: Inhibition of inflammatory pathways by benzohydrazide derivatives.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Assay | Activity | Reference |

| 3f, 3g, 3j | Carrageenan-induced paw edema | 66.7%, 61.7%, 63.2% inhibition | [5] |

| 27d, 27e, 27h | Carrageenan-induced paw edema | 58.6%, 61.4%, 64.0% inhibition | [5] |

| 4b, 4c, 4e, 4f, 4m, 4o | Carrageenan-induced paw edema | 38.1% - 54.1% inhibition | [6] |

| 7b, 11c | LPS-induced TNF-α | IC50 = 5.56, 3.69 µM | [7] |

| 14 | Griess assay (NO inhibition) | ~4 times more potent than DAB-1 | [8] |

| 17, 18 | Griess assay (NO inhibition) | 71%, 75% normalized inhibition | [8] |

Anticonvulsant Activity

Epilepsy is a neurological disorder characterized by recurrent seizures. Certain benzohydrazide derivatives have demonstrated significant anticonvulsant properties in animal models, suggesting their potential as novel antiepileptic drugs.

Mechanism of Action: Modulation of Neuronal Excitability

The anticonvulsant effects of these compounds are thought to be mediated through the modulation of neuronal excitability, potentially by interacting with voltage-gated sodium channels or enhancing the inhibitory effects of the neurotransmitter GABA.

Figure 4: Potential anticonvulsant mechanisms of benzohydrazide derivatives.